molecular formula C21H19N3O4S B11288067 2-Amino-6-ethyl-4-(4-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

2-Amino-6-ethyl-4-(4-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B11288067
M. Wt: 409.5 g/mol
InChI Key: NEPHGKQPDWNEIY-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-4-(4-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex heterocyclic compound. It belongs to the class of pyrano[3,2-c][2,1]benzothiazine derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethyl-4-(4-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-6-ethyl-4-(4-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-ethyl-4-(4-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-ethyl-4-(4-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is unique due to its specific substitution pattern and the presence of the benzothiazine ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

2-amino-6-ethyl-4-(4-methoxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile

InChI

InChI=1S/C21H19N3O4S/c1-3-24-17-7-5-4-6-15(17)19-20(29(24,25)26)18(16(12-22)21(23)28-19)13-8-10-14(27-2)11-9-13/h4-11,18H,3,23H2,1-2H3

InChI Key

NEPHGKQPDWNEIY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OC

Origin of Product

United States

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